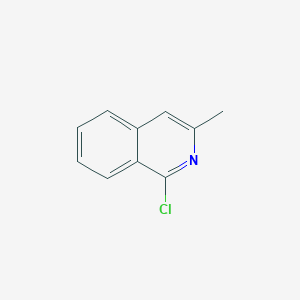

1-chloro-3-methylisoquinoline

Description

The exact mass of the compound 1-Chloro-3-methyl-isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAHYDUCMPRQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348829 | |

| Record name | 1-Chloro-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-16-4 | |

| Record name | 1-Chloro-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methylisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 1-position and a methyl group at the 3-position imparts unique reactivity and allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug discovery and materials science.

Part 1: Core Physical and Chemical Properties

This compound is a solid at room temperature with a characteristic odor. Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7115-16-4 | |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.63 g/mol | |

| Appearance | Solid (crystalline) | |

| Melting Point | Data not available; expected to be similar to related compounds such as 1-chloroisoquinoline (31-36 °C). | |

| Boiling Point | Data not available; expected to be higher than 1-methylisoquinoline (126-128 °C at 16 mmHg). | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl group protons. The exact chemical shifts will be influenced by the chloro and methyl substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring, and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Part 2: Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through the chlorination of 3-methylisoquinolin-1(2H)-one. This precursor can be synthesized through various established routes.

Experimental Protocol: Synthesis of this compound

This protocol outlines the chlorination of 3-methylisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃).

Materials:

-

3-Methylisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisoquinolin-1(2H)-one in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Cautiously quench the residue by slowly adding crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent suitable for converting the lactam functionality in 3-methylisoquinolin-1(2H)-one to the corresponding chloro-substituted isoquinoline. The basic workup with sodium bicarbonate is essential to neutralize the acidic reaction mixture and the hydrochloric acid formed during the reaction.

Caption: Synthetic workflow for this compound.

Part 3: Chemical Reactivity and Synthetic Applications

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring activates the 1-position towards nucleophilic attack. Consequently, the chlorine atom can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 1-substituted-3-methylisoquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to more complex molecular architectures. While chloroarenes are generally less reactive than their bromo or iodo counterparts in these reactions, the use of specialized catalysts and ligands can facilitate efficient coupling.

Caption: Reactivity of this compound.

Part 4: Applications in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities. The introduction of a chloro substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including:

-

Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity. The ability to functionalize the 1-position of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds. Derivatives of this compound can be explored for their potential as antibacterial and antifungal agents.

-

Kinase Inhibitors: The isoquinoline scaffold has been utilized in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The synthetic versatility of this compound makes it an attractive starting material for the development of novel kinase inhibitors.

Part 5: Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

References

-

PubChem. This compound. [Link]

- Vittorio, F., Santagati, N. A., Duro, R., Duro, F., Caruso, A., Amico Roxas, M., & Trombadore, S. (1984). Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-car

Navigating the Chemical Landscape of C10H8ClN: A Technical Guide for Researchers

An In-depth Exploration of the Isomers, Properties, and Applications of Chloro-Substituted Naphthylamines and Quinolines

Abstract

The molecular formula C10H8ClN represents a fascinating and diverse family of aromatic nitrogen heterocycles. This guide provides a comprehensive technical overview of the principal isomers of C10H8ClN, primarily focusing on the scientifically and industrially significant chloroquinolines and chloronaphthylamines. We will delve into their distinct physicochemical properties, explore established and novel synthetic pathways, and illuminate their wide-ranging applications, particularly in the realm of drug discovery and medicinal chemistry. Furthermore, this document will address the critical aspects of their toxicological profiles and provide practical experimental protocols for their synthesis, purification, and analysis. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to navigate the complexities of this important class of compounds.

Unveiling the Isomeric Diversity of C10H8ClN

The molecular formula C10H8ClN primarily encompasses two major classes of structural isomers: chloroquinolines and chloronaphthylamines . The position of the chlorine atom and the arrangement of the nitrogen within the bicyclic aromatic system give rise to a multitude of distinct compounds, each with its unique set of properties and potential applications.

-

Chloroquinolines : In this class, a chlorine atom is substituted on the quinoline ring system. There are seven possible positional isomers for monochloro-substituted quinoline. These compounds are of immense interest in medicinal chemistry, with derivatives forming the backbone of numerous therapeutic agents.

-

Chloronaphthylamines (or Chloro-aminonaphthalenes) : Here, both a chlorine atom and an amino group are attached to the naphthalene core. The relative positions of these two functional groups lead to a larger number of possible isomers. These compounds often serve as important intermediates in the synthesis of dyes and other specialty chemicals.

The fundamental structural differences between these isomer classes are depicted below.

Caption: Isomeric landscape of C10H8ClN.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shifts in atomic arrangement among the C10H8ClN isomers lead to significant variations in their physical and chemical properties. These differences are critical in determining their reactivity, solubility, bioavailability, and ultimately, their suitability for specific applications.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Chloroquinolines | |||||

| 2-Chloroquinoline | 612-62-4 | 163.61 | 34-37 | 266-267 | Off-white solid |

| 3-Chloroquinoline | 612-59-9 | 163.61 | 13-15 | 255-257 | Liquid |

| 4-Chloroquinoline | 611-35-8 | 163.61 | 28-31 | 261-263 | Clear dark yellow liquid |

| 5-Chloroquinoline | 635-27-8 | 163.61 | 32 | 263 | White to light yellow powder |

| 6-Chloroquinoline | 612-57-7 | 163.61 | 39-41 | 261-262 | Solid |

| 7-Chloroquinoline | 612-61-3 | 163.61 | 31-33 | 260-262 | Solid |

| 8-Chloroquinoline | 611-33-6 | 163.61 | -20 | 288.5 | Clear yellow to brown liquid |

| Chloronaphthylamines | |||||

| 1-Amino-4-chloronaphthalene | 4684-12-2 | 177.63 | 98-100 | - | Powder |

| 1-Amino-5-chloronaphthalene | 2750-80-3 | 177.63 | - | - | - |

Data compiled from various sources, including PubChem and commercial supplier safety data sheets.[1][2][3]

Synthetic Pathways: From Benchtop to Industrial Scale

The synthesis of C10H8ClN isomers is a well-established area of organic chemistry, with numerous methods available for their preparation. The choice of synthetic route often depends on the desired isomer, available starting materials, and the required scale of production.

Synthesis of Chloroquinolines

Several named reactions are employed for the synthesis of the quinoline core, which can then be chlorinated, or chloro-substituted anilines can be used as precursors.

A classic and versatile method for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Caption: Generalized Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of 2-Chloroquinoline from 2-Vinylaniline

This method provides a novel route to 2-chloroquinolines, avoiding the use of harsh reagents like phosphorus oxychloride.

Materials:

-

2-Vinylaniline

-

Diphosgene

-

Acetonitrile (anhydrous)

-

Nitrogen atmosphere

-

Pressure tube

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-vinylaniline (0.62 mmol) in 3 mL of anhydrous acetonitrile in a pressure tube.

-

Add diphosgene (0.111 mL, 0.93 mmol) to the solution at room temperature. A white precipitate may form.

-

Tightly cap the pressure tube and stir the reaction mixture for 12 hours at 130 °C.

-

Cool the reaction mixture to room temperature.

-

Carefully add water to the mixture and allow it to stand for 30 minutes at room temperature.

-

Filter the resulting precipitate, wash with water, and dry under suction for 5 hours to yield 2-chloroquinoline.

This protocol is adapted from Lee, B. S., et al. (2002). J. Org. Chem.

Synthesis of Chloronaphthylamines

The synthesis of chloronaphthylamines typically involves either the chlorination of a naphthylamine or the reduction of a chloronitronaphthalene.

Experimental Protocol: Synthesis of 1-Amino-4-chloronaphthalene

This synthesis can be achieved through the reduction of 1-chloro-4-nitronaphthalene.

Materials:

-

1-Chloro-4-nitronaphthalene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, create a suspension of 1-chloro-4-nitronaphthalene in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, filter the hot mixture to remove the iron sludge.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the crystals of 1-amino-4-chloronaphthalene by filtration, wash with cold water, and dry.

Applications in Drug Discovery and Beyond

The C10H8ClN framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets.[4]

Chloroquinolines in Medicine

-

Antimalarial Agents : The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone in the treatment and prophylaxis of malaria for decades.[5] Chloroquine is believed to exert its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[6]

Caption: Mechanism of action of chloroquine.

-

Anticancer and Antibacterial Agents : The versatility of the chloroquinoline core has led to its exploration in the development of novel anticancer and antibacterial drugs. The chlorine atom at various positions can be readily displaced by nucleophiles, allowing for the synthesis of large libraries of compounds for screening.[4] 3-Chloroquinoline hydrochloride, for instance, is a valuable precursor for a diverse range of derivatives with demonstrated biological activities.[4]

Applications of Chloronaphthylamines

While not as extensively studied in medicine as their quinoline counterparts, chloronaphthylamines are crucial industrial intermediates.

-

Dye Synthesis : Naphthylamines are foundational in the synthesis of azo dyes. The presence and position of the chlorine atom can modulate the color and fastness properties of the resulting dyes.

-

Agrochemicals and Polymers : Derivatives of chloronaphthylamines have found applications in the synthesis of specialized agrochemicals and as monomers in the production of high-performance polymers.

Toxicological Profile and Safety Considerations

The toxicological properties of C10H8ClN isomers can vary significantly. It is imperative for researchers to handle these compounds with appropriate safety precautions.

-

Chloroquinolines : The toxicity of chloroquine is well-documented, with potential for cardiotoxicity, retinopathy with long-term use, and acute toxicity in cases of overdose.[7][8] Other chloroquinoline isomers are generally classified as irritants and may be harmful if swallowed or in contact with skin.[1][2]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for each specific isomer before use.

Analytical and Purification Methodologies

The analysis and purification of C10H8ClN isomers are crucial for ensuring the quality and purity of research samples and final products.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the separation and quantification of C10H8ClN isomers. Reversed-phase chromatography with a C18 column is commonly employed. Due to the basic nature of the amino groups, the use of a buffer in the mobile phase is often necessary to achieve good peak shape. For trace analysis, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile isomers, GC-MS provides excellent separation and structural information. The mass spectra of these compounds often show a characteristic isotopic pattern for the chlorine atom, aiding in their identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for the structural elucidation of C10H8ClN isomers. The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the quinoline or naphthalene ring.

Purification Protocols

-

Crystallization : For solid isomers, recrystallization from an appropriate solvent system is a common and effective method of purification.

-

Column Chromatography : Normal-phase column chromatography on silica gel is a standard technique for the purification of reaction mixtures containing C10H8ClN isomers. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.[8]

-

Preparative HPLC : For high-purity samples required for biological testing or as analytical standards, preparative HPLC can be employed.

Protocol: HPLC Analysis of Chloroaromatic Amines

Instrumentation:

-

HPLC system with UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A: Acetonitrile

-

B: 0.1% Formic acid in water

-

Gradient elution: Start with a higher percentage of B and gradually increase the percentage of A.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm for UV detection).

-

Quantify the components of interest by comparing their peak areas to those of known standards.

Conclusion

The molecular formula C10H8ClN represents a rich and varied chemical space, with the chloroquinoline and chloronaphthylamine isomers offering a wealth of opportunities for scientific exploration and industrial application. From their pivotal role in the fight against malaria to their use as versatile synthetic intermediates, these compounds continue to be of significant interest. A thorough understanding of their distinct properties, synthetic routes, and toxicological profiles, as outlined in this guide, is paramount for their safe and effective utilization in research and development. As new synthetic methodologies and biological applications continue to emerge, the C10H8ClN family of compounds is poised to remain a cornerstone of heterocyclic and medicinal chemistry.

References

- Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886.

- Benchchem. (n.d.).

- PubChem. (n.d.). 3-Chloroquinoline.

- Catalani, L. H., et al. (2021). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology, 59(9), 787-798.

- PubChem. (n.d.). 2-Chloroquinoline.

- Marques, M. M., et al. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine, 38(7), 1532-1538.

- Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride.

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.

- Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride.

- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Amino-4-chloronaphthalene 98.

- PubChem. (n.d.). 6-Chloroquinoline.

- PubChem. (n.d.). Chloroquine.

- Kaur, K., et al. (2020). CHLOROQUINE: Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharma Dost.

- de Oliveira, R. B., et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Critical Reviews in Analytical Chemistry, 48(6), 517-531.

- Google Patents. (n.d.).

- Usman, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 768-777.

- You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.

- Google Patents. (n.d.). EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content.

- Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-.

- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.

- Nguyen, T. T., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(18), 17746-17754.

- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Semantic Scholar.

- NIST. (n.d.). Chlorpropham. In NIST Chemistry WebBook.

- Nishio, T., et al. (2021). Development of an LC–MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning. Legal Medicine, 51, 101939.

- Che, P., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. Analytica Chimica Acta, 1294, 342949.

Sources

- 1. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chloro-3-methylisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate.

Core Molecular Identity: Structure and Nomenclature

This compound is a halogenated aromatic heterocycle. Its structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring, with a chlorine atom at the C1 position and a methyl group at the C3 position.

-

IUPAC Name: this compound

-

Chemical Formula: C₁₀H₈ClN

-

Molecular Weight: 177.63 g/mol

-

CAS Number: 7115-16-4

The presence of the chloro-substituent at the 1-position makes it an excellent electrophile for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, rendering it a valuable precursor for the synthesis of more complex isoquinoline derivatives.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the chlorination of its corresponding lactam precursor, 3-methylisoquinolin-1(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Synthetic Workflow:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 3-Methylisoquinolin-1(2H)-one

This protocol is adapted from established procedures for the synthesis of similar 1-chloroisoquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8-9. Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (H4, H5, H6, H7, H8) are expected in the range of δ 7.5-8.5 ppm. A singlet for the methyl group (CH₃) is anticipated around δ 2.5-2.7 ppm. |

| ¹³C NMR | Characteristic signals for the aromatic and heterocyclic carbons are expected. The carbon bearing the chlorine (C1) will be significantly downfield. Published data for comparison shows key peaks around 152.2, 150.1, 136.4, 130.2, 127.3, 127.0, 126.8, 126.5, and 118.9 ppm. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound, with molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio. For C₁₀H₈ClN, this would be at m/z 177 and 179. |

| IR Spec. | Characteristic absorption bands are expected for C=N stretching (~1625 cm⁻¹), aromatic C=C stretching (~1580, 1470 cm⁻¹), and C-Cl stretching (~790 cm⁻¹). |

Chemical Reactivity and Synthetic Applications

The chlorine atom at the C1 position of this compound is a versatile functional handle, enabling a wide range of transformations. This reactivity is central to its utility as a synthetic intermediate.

A. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the isoquinoline core and various aryl or vinyl boronic acids.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as 1,4-dioxane/water or toluene are commonly employed.

-

-

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of N-arylated isoquinolines by coupling with primary or secondary amines.

-

Typical Conditions: The reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOt-Bu, Cs₂CO₃), and an anhydrous aprotic solvent like toluene or dioxane.

-

-

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling with terminal alkynes.

-

Typical Conditions: A dual catalyst system of palladium (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used in the presence of an amine base like triethylamine.

-

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1 position towards nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles.

-

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C1 carbon, followed by the elimination of the chloride ion to restore aromaticity.

-

Applicable Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can effectively displace the chloride, particularly at elevated temperatures.

Role in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The ability to functionalize the C1 position of the isoquinoline core via this compound makes it a highly valuable intermediate in the synthesis of potential therapeutic agents.

Derivatives of 1-chloro-isoquinolines have been investigated for various pharmacological activities, including:

-

Anticancer Agents: Many substituted isoquinolines exhibit cytotoxic activity against various cancer cell lines.

-

Local Anesthetics and Antispasmodics: Certain aminoalkyl amide derivatives of 1-chloroisoquinolines have shown local anesthetic and antispasmodic properties.

-

Enzyme Inhibitors: The isoquinoline nucleus serves as a scaffold for the design of inhibitors for various enzymes implicated in disease.

The chlorine atom itself can be a critical component of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and binding interactions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. This compound | C10H8ClN | CID 640958. National Center for Biotechnology Information. Available at: [Link].

-

PrepChem.com. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. Available at: [Link].

- Vittorio, F., et al. (1984). Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-dihydro-

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methylisoquinoline from 3-Methylisoquinoline

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for converting 3-methylisoquinoline to the valuable intermediate, 1-chloro-3-methylisoquinoline. This transformation is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the utility of this compound as a versatile building block for the synthesis of more complex, biologically active molecules. The guide will detail a reliable two-step synthetic route, commencing with the N-oxidation of 3-methylisoquinoline to its corresponding N-oxide, followed by a deoxygenative chlorination at the C1 position using phosphorus oxychloride (POCl₃). The causality behind experimental choices, detailed protocols, mechanistic insights, and safety considerations are thoroughly discussed to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a chlorine atom at the 1-position of the isoquinoline nucleus, as in this compound, provides a reactive handle for a variety of synthetic transformations. This chloro-substituted isoquinoline derivative serves as a key precursor for the synthesis of novel compounds through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of new chemical space in the quest for potent therapeutic agents.

The strategic placement of the methyl group at the 3-position further influences the electronic and steric properties of the molecule, offering opportunities for fine-tuning the pharmacological profile of its derivatives. This guide focuses on a robust and well-established synthetic methodology to access this important intermediate from the readily available starting material, 3-methylisoquinoline.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-methylisoquinoline is most effectively achieved through a two-step sequence:

-

N-Oxidation: The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring of 3-methylisoquinoline to form 3-methylisoquinoline N-oxide. This transformation is crucial as it activates the C1 position for subsequent nucleophilic attack.

-

Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 1-position and concomitantly remove the oxygen atom from the nitrogen.

This strategic approach is favored due to its high regioselectivity for the 1-position and generally good yields.

Mechanistic Insights and Rationale

The Role of N-Oxidation

The direct chlorination of 3-methylisoquinoline is challenging and often leads to a mixture of products with poor regioselectivity. The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic substitution. However, upon N-oxidation, the resulting N-oxide introduces a positive formal charge on the nitrogen atom, which significantly alters the electronic distribution within the heterocyclic ring. This electronic perturbation renders the C1 and C3 positions more electrophilic and susceptible to nucleophilic attack.

The Mechanism of Deoxygenative Chlorination with POCl₃

The reaction of 3-methylisoquinoline N-oxide with phosphorus oxychloride is a well-established method for the synthesis of 1-chloroisoquinolines. The mechanism proceeds through the following key steps:

-

Activation of the N-oxide: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl-oxyisoquinolinium intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the now highly electrophilic C1 position of the isoquinoline ring.

-

Rearrangement and Elimination: The resulting intermediate undergoes rearrangement and elimination of a dichlorophosphate species to afford the final product, this compound, with concomitant regeneration of the aromaticity of the pyridine ring.

This mechanism explains the high regioselectivity for the C1 position, which is electronically activated by the N-oxide functionality.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-Methylisoquinoline N-oxide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity | Role |

| 3-Methylisoquinoline | 143.19 | 1.0 | (Specify amount) | Starting Material |

| Glacial Acetic Acid | 60.05 | - | (Specify volume) | Solvent |

| Hydrogen Peroxide (30% aq. solution) | 34.01 | 1.1 - 1.5 | (Specify volume) | Oxidizing Agent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylisoquinoline in glacial acetic acid.

-

To the stirred solution, add 30% aqueous hydrogen peroxide dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 50 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 3-methylisoquinoline N-oxide, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity | Role |

| 3-Methylisoquinoline N-oxide | 159.19 | 1.0 | (Specify amount) | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 - 5.0 | (Specify volume) | Chlorinating Agent/Solvent |

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, place 3-methylisoquinoline N-oxide.

-

Carefully add phosphorus oxychloride (POCl₃) to the flask at room temperature with stirring. The reaction can be exothermic, and cooling in an ice bath may be necessary during the initial addition.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH > 8).

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

Visualizing the Synthesis

Reaction Workflow

Caption: Synthetic workflow for this compound.

Mechanistic Pathway of Chlorination

Caption: Mechanism of chlorination of 3-methylisoquinoline N-oxide.

Safety Considerations

-

3-Methylisoquinoline: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrogen Peroxide (30%): Strong oxidizer. Can cause skin and eye irritation. Avoid contact with combustible materials.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution in a dry, well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. The quenching of excess POCl₃ with ice water should be performed slowly and carefully to control the exothermic reaction.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound from 3-methylisoquinoline. The methodology, centered around an initial N-oxidation followed by a deoxygenative chlorination with phosphorus oxychloride, provides a strategic and regioselective route to this valuable synthetic intermediate. The detailed experimental protocols, mechanistic discussions, and safety precautions presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully perform this synthesis and utilize the product in their ongoing research endeavors.

References

-

PubChem. 3-Methylisoquinoline N-oxide. National Center for Biotechnology Information. [Link]

-

Zhang, L., Xiong, W., Yao, B., & Jiang, H. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(47), 30752-30756. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

- Kress, T. J., & Costantino, S. M. (1973). N-Oxidation of substituted pyridines. The Journal of Organic Chemistry, 38(11), 2111-2112.

-

Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. [Link]

-

University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]

-

ChemHelp ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. [Link]

-

PubChem. 3-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

Common Organic Chemistry. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

- Hamana, M., & Nagayoshi, T. (1966). Reaction of 3-Substituted Quinoline N-Oxides with Phenyl Isocyanate. Chemical & Pharmaceutical Bulletin, 14(3), 319-323.

-

ResearchGate. N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. [Link]

-

The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. [Link]

-

ResearchGate. N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14-. [Link]

Introduction: The Strategic Role of Halogenation in Isoquinoline Chemistry

An In-depth Technical Guide to Halogenated Isoquinolines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous natural products and synthetic compounds with profound biological and physical properties.[1][2] While the core isoquinoline structure offers a versatile template, its strategic modification with halogen atoms (F, Cl, Br, I) unlocks new chemical space and modulates molecular properties in a predictable and powerful manner. Halogenation is far more than a simple substitution; it is a critical tool for fine-tuning lipophilicity, metabolic stability, and, most importantly, target-binding affinity through a unique, non-covalent interaction known as halogen bonding.[1]

This guide provides a comprehensive overview of halogenated isoquinolines, designed for the practicing scientist. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the principles governing the structure-activity relationships (SAR) that arise from halogenation. We will explore robust synthetic methodologies, the profound impact of halogens on physicochemical properties, and their application in the rational design of next-generation therapeutics and functional materials.

Section 1: Understanding the Isoquinoline Core: A Landscape of Reactivity

The reactivity of the isoquinoline ring system is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring. This duality governs the regioselectivity of halogenation reactions.

-

Electrophilic Aromatic Substitution (SEAr) : The benzene portion of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring, particularly under acidic conditions where the nitrogen atom is protonated. Halogenation with electrophilic reagents (e.g., Br₂/H₂SO₄) preferentially occurs at the C5 and C8 positions.[3]

-

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is activated towards nucleophilic attack. Halogens positioned at C1 are particularly labile and readily displaced by nucleophiles.[4] This high reactivity makes 1-haloisoquinolines key intermediates for further functionalization.

-

Reactivity of N-Oxides : Conversion of the isoquinoline nitrogen to an N-oxide dramatically alters the electronic landscape. It activates the C2 position for nucleophilic halogenation and can facilitate electrophilic substitution at the C4 position.[5]

This inherent reactivity profile provides the foundational logic for selecting the appropriate synthetic strategy to achieve a specific halogenation pattern.

Section 2: Synthetic Strategies for Accessing Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly categorized into two approaches: direct halogenation of a pre-formed isoquinoline core and construction of the isoquinoline ring from halogenated precursors.

Direct C-H Halogenation of the Isoquinoline Scaffold

Direct functionalization of the isoquinoline core is an atom-economical approach. The choice of methodology is critical for achieving regiocontrol.

Methodology 1: Regioselective C4-Halogenation via Dearomatization-Rearomatization

A recently developed, cost-effective method allows for the direct and highly selective halogenation of the C4 position, which is otherwise difficult to functionalize directly.[6][7] This strategy relies on a temporary dearomatization of the pyridine ring to activate the C4 position for electrophilic attack.

Experimental Protocol: Boc₂O-Mediated C4-Bromination of Isoquinoline

-

Step 1: Reaction Setup

-

To a solution of isoquinoline (1.0 mmol, 1.0 equiv.) in a suitable aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv.).

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the dearomatized intermediate can be monitored by TLC.

-

-

Step 2: Electrophilic Halogenation

-

Cool the reaction mixture to 0 °C.

-

Add the halogenating agent, N-Bromosuccinimide (NBS, 1.1 mmol, 1.1 equiv.), portion-wise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for the consumption of the intermediate.

-

-

Step 3: Rearomatization and Work-up

-

Upon completion, add an acid such as trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv.) to the reaction mixture to promote rearomatization.

-

Stir for an additional 30 minutes at room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-bromoisoquinoline.

-

-

Causality and Self-Validation : The key to this protocol's success is the initial reaction with Boc₂O. This temporarily disrupts the aromaticity of the pyridine ring, forming a highly electron-rich enamine-like intermediate. This intermediate's highest electron density is at the C4 position, directing the electrophilic attack of the halogen source (NBS, NCS, or NIS) with high regioselectivity. The final acid-catalyzed elimination of the Boc group and H₂O restores aromaticity. The protocol is self-validating as the product's structure (confirmed by NMR and MS) directly confirms the success of the regioselective functionalization.

Isoquinoline Construction from Halogenated Precursors

Building the isoquinoline ring from already halogenated starting materials offers an alternative and powerful approach, particularly for accessing substitution patterns not achievable through direct C-H functionalization.

Methodology 2: Electrophilic Cyclization of Iminoalkynes

This method constructs the isoquinoline core and installs a halogen at the C4 position simultaneously. It begins with an ortho-alkynyl benzaldehyde, which is converted to an imine and then cyclized in the presence of an electrophilic halogen source.[7]

Experimental Protocol: Synthesis of 4-Iodo-3-phenylisoquinoline

-

Step 1: Imine Formation

-

In a round-bottom flask, dissolve o-(phenylethynyl)benzaldehyde (1.0 mmol, 1.0 equiv.) and tert-butylamine (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL).

-

Add anhydrous MgSO₄ (approx. 2.0 g) as a drying agent.

-

Stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC or ¹H NMR).

-

Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude iminoalkyne.

-

-

Step 2: Electrophilic Cyclization

-

Dissolve the crude iminoalkyne in anhydrous acetonitrile (10 mL).

-

Add molecular iodine (I₂, 1.1 mmol, 1.1 equiv.) to the solution.

-

Stir the reaction at room temperature for 1-3 hours. The reaction progress can be followed by the disappearance of the starting material on TLC.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 4-iodo-3-phenylisoquinoline.

-

-

Causality and Self-Validation : The reaction proceeds via an initial electrophilic attack of the iodine on the alkyne, which activates it towards nucleophilic attack. The imine nitrogen then acts as the intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. A subsequent elimination of the tert-butyl group and aromatization yields the final product. This method is robust, and the formation of the halogenated isoquinoline is a direct consequence of the chosen electrophile (I₂, ICl, etc.).

Section 3: The Impact of Halogenation on Molecular Properties

The introduction of a halogen atom significantly alters the physicochemical profile of an isoquinoline, a critical consideration in drug design and materials science.

Halogen Bonding: A Key Interaction in Molecular Recognition

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as "halogen bond donors." This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond. This σ-hole can engage in a highly directional, attractive interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site).[1][8]

The strength of this interaction follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen. Fluorine, due to its high electronegativity and low polarizability, does not typically form significant halogen bonds. This interaction is a cornerstone of modern rational drug design, providing a mechanism to enhance binding affinity and selectivity for a target protein.[9]

Modulation of Physicochemical Properties

Halogenation provides a predictable means to adjust key drug-like properties.

| Property | Effect of Halogenation (F → Cl → Br → I) | Rationale for Experimental Choice |

| Lipophilicity (logP) | Increases | Halogens are more lipophilic than hydrogen. This is used to enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and off-target toxicity. |

| Acidity/Basicity (pKa) | Decreases pKa (makes the isoquinoline nitrogen less basic) | Halogens are electron-withdrawing groups, which decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. This can be used to modulate the ionization state of the molecule at physiological pH. |

| Metabolic Stability | Generally increases, especially with Fluorine | Halogenation, particularly at sites susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., para-positions of aryl rings), can block these metabolic pathways. The C-F bond is exceptionally strong and resistant to cleavage, significantly increasing the drug's half-life.[10] |

Section 4: Halogenated Isoquinolines in Drug Discovery

The principles outlined above find direct application in the design of therapeutic agents. The strategic placement of halogens on the isoquinoline scaffold has led to potent and selective modulators of various biological targets.

Application in Oncology

The isoquinoline core is a privileged scaffold for anticancer agents, and halogenation is a common strategy to enhance potency.[1][11] Halogenated derivatives have been shown to act as inhibitors of protein kinases and topoisomerases, and to induce apoptosis.

Structure-Activity Relationship (SAR) Highlights for Anticancer Activity

| Compound Class | Halogen Position/Type | Observed Activity/SAR Insight | Reference |

| Pyrazolo[3,4-c]isoquinolines | Varies | Halogen substitutions on appended phenyl rings were explored to optimize B-RafV600E inhibitory activity. | [12] |

| 3-Amino-4-(phenyl)isoquinolines | Appended Phenyl Ring | A series bearing the bis(2-chloroethyl)amino group (a nitrogen mustard) was synthesized as potential CNS antitumor agents. | [13] |

| Isoquinoline-based Topoisomerase I Inhibitors | 6-position (Fluorine) | Fluorination at the 6-position of certain isoquinoline derivatives was found to be beneficial for forming stable chelates with copper, leading to enhanced ROS production and mitochondrial-dependent toxicity in cancer cells. | [2] |

Application in Central Nervous System (CNS) Disorders

The ability of halogens to modulate lipophilicity and target binding makes them invaluable for designing drugs that can cross the blood-brain barrier and interact with CNS receptors.[14] Halogenated isoquinolines have been developed as potent agents for dopamine and serotonin receptors, relevant to schizophrenia, depression, and other neurological disorders.[3][15]

Structure-Activity Relationship (SAR) Highlights for CNS Activity

| Target(s) | Halogen Position/Type | Observed Activity/SAR Insight | Reference |

| Dopamine D₂/Serotonin Receptors | Appended Phenyl Ring (Cl) | N-{4-[4-(3-chlorophenyl)-piperazin-1-yl]-butyl}-3-quinolinesulfonamide and a related isoquinoline derivative showed a multi-receptor profile with antidepressant and anxiolytic activity. The chloro-substituent is a common feature in potent arylpiperazine ligands. | [16] |

| Melatonin Receptors (MT₁, MT₂) | Varies | Bioisosteric replacement of a naphthalene ring in agomelatine with isoquinoline and tetrahydroisoquinoline scaffolds led to potent melatonergic ligands. | [8] |

| D₂-like Receptors | Benzyl Ring (various halogens) | Halogenated 1-benzyl-tetrahydroisoquinolines were prepared to explore SAR at dopamine receptors, building on the structural similarity to dopamine itself. | [17] |

Section 5: Applications in Materials Science

While less explored than their medicinal applications, halogenated isoquinolines hold promise in materials science. Their rigid, planar structure and tunable electronic properties make them attractive building blocks for functional materials.[18]

-

Organic Light-Emitting Diodes (OLEDs) : Quinoline and isoquinoline derivatives are used as electron-transporting and light-emitting materials. Halogenation can be used to tune the HOMO/LUMO energy levels, thereby altering the emission color and improving device efficiency and stability. For example, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLEDs.[19][20]

-

Metal-Organic Frameworks (MOFs) : Halogenated organic linkers can be used to construct MOFs with tailored properties. Halogenation of the linker can alter the pore size, tune the electronic band gap, and introduce specific binding sites for gas storage or catalysis.[21][22] The ability of halogens to participate in halogen bonding can also be used to direct the self-assembly of these frameworks.

Conclusion

Halogenated isoquinolines represent a rich and functionally dense area of chemical science. The strategic incorporation of halogen atoms provides a powerful toolkit for researchers to rationally design molecules with optimized properties. By understanding the fundamental reactivity of the isoquinoline core and the predictable physicochemical changes induced by halogenation—most notably the capacity for halogen bonding—scientists in drug discovery and materials science can continue to exploit this privileged scaffold. The robust synthetic methodologies now available offer access to an unprecedented diversity of halogenated isoquinolines, ensuring that their full potential as high-performance molecules will continue to be realized.

References

Sources

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. Metabolic engineering for the production of plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Halogenated Metal-Organic Framework Glasses and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactivity of 1-Chloro-3-methylisoquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the fundamental reactivity of 1-chloro-3-methylisoquinoline, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document moves beyond a mere recitation of protocols to offer an in-depth analysis of the electronic and steric factors governing its reactivity. We will delve into the key transformations of this scaffold, including its synthesis, nucleophilic aromatic substitution (SNAr), and various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section is designed to provide not only detailed, field-proven experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthetic design and execution.

Introduction: The Isoquinoline Core and the Strategic Importance of this compound

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic introduction of a chlorine atom at the C1 position and a methyl group at the C3 position of the isoquinoline core imbues the molecule with a unique reactivity profile, making this compound a highly valuable intermediate for the synthesis of diverse molecular architectures.

The C1-chloro substituent serves as a versatile leaving group, readily participating in a variety of substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent ring nitrogen atom activates this position, facilitating reactions that are often challenging with other chloroarenes. The 3-methyl group, in turn, modulates the electronic and steric properties of the molecule, influencing reaction rates and, in some cases, regioselectivity. Understanding these nuances is paramount for the rational design of synthetic routes toward novel isoquinoline derivatives.

Synthesis of this compound

A common and efficient route to this compound involves the chlorination of the corresponding 3-methylisoquinolin-1(2H)-one. This precursor can be synthesized through various methods, including the cyclization of appropriate precursors.

Synthesis of 3-Methylisoquinolin-1(2H)-one

A plausible synthetic route to the precursor 3-methylisoquinolin-1(2H)-one can be envisioned starting from readily available materials, although specific literature for this exact transformation is not abundant. A general approach may involve the cyclization of a suitably substituted phenylacetic acid derivative.

Chlorination of 3-Methylisoquinolin-1(2H)-one

The final step to obtain this compound is the chlorination of 3-methylisoquinolin-1(2H)-one, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of 1-Chloro-3-methyl-5-nitro-isoquinoline (as an illustrative example) [1]

-

To 60 ml of phosphorus oxychloride, add 12 g of 3-methyl-5-nitro-isoquinoline-2-oxide.

-

Reflux the mixture with stirring for 1 hour.

-

Allow the reaction to cool to room temperature (20°C).

-

The excess phosphorus oxychloride is typically removed under reduced pressure, and the residue is carefully quenched with ice-water.

-

The product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

Purification is generally achieved by column chromatography.

Note: This protocol is for a nitro-substituted derivative and serves as a general guideline. Reaction conditions for the non-nitrated analog should be optimized.

Diagram: Synthetic Workflow for this compound

Caption: A generalized synthetic workflow for this compound.

Fundamental Reactivity: A Tale of Two Influences

The reactivity of this compound is primarily dictated by the interplay of two key features:

-

Activation by the Ring Nitrogen: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which significantly activates the C1 position towards nucleophilic attack. This makes the C1-Cl bond more susceptible to cleavage compared to a chloro substituent on a simple benzene ring.

-

Influence of the 3-Methyl Group: The methyl group at the C3 position exerts both electronic and steric effects.

-

Electronic Effect: As an electron-donating group, the methyl group can slightly deactivate the ring towards nucleophilic attack compared to the unsubstituted analog by increasing electron density.

-

Steric Effect: The steric bulk of the methyl group can influence the approach of nucleophiles and catalysts to the C1 position, potentially affecting reaction rates.

-

Nucleophilic Aromatic Substitution (SNAr)

The activated C1 position of this compound is amenable to nucleophilic aromatic substitution, allowing for the direct displacement of the chloride with a variety of nucleophiles.[2][3]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored. The presence of the electron-withdrawing nitrogen atom is crucial for stabilizing the negative charge in the Meisenheimer complex.

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of SNAr on this compound.

Experimental Considerations and Protocol

Successful SNAr reactions on this compound typically require a strong nucleophile and may be facilitated by elevated temperatures. Common nucleophiles include alkoxides, thiolates, and amines.

Generalized Experimental Protocol for SNAr

-

In a suitable reaction vessel, dissolve this compound (1.0 equiv) in an appropriate solvent (e.g., DMF, DMSO, or an alcohol).

-

Add the nucleophile (1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃, NaH) to generate the nucleophile in situ.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester.[4][5][6] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Generalized)

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Typical Range/Value | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Precursors to the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, PPh₃ (2-10 mol%) | Stabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with primary or secondary amines.[7][8][9][10]

Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8]

Detailed Experimental Protocol (Generalized) [7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv) to an oven-dried reaction tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.0-1.5 equiv).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.

-